Glycyl-glycyl-cysteine
Overview
Description
Glycyl-glycyl-cysteine is a tripeptide composed of two glycine molecules and one cysteine molecule
Mechanism of Action
Target of Action
Glycyl-glycyl-cysteine (Gly-gly-cys) primarily targets the Glycyl Radical Enzymes (GREs) . GREs are a group of enzymes that belong to the radical S-adenosylmethionine (SAM) superfamily and utilize a [4Fe-4S] cluster and SAM to catalyze H-atom abstraction from their substrate proteins . They play a pivotal role in the metabolism of strict and facultative anaerobes .
Mode of Action
The mode of action of Gly-gly-cys involves the interaction with its primary targets, the GREs. The activation of GREs is carried out by a GRE-activating enzyme, which introduces a glycyl radical into the Gly radical domain of the GRE .
Biochemical Pathways
Gly-gly-cys affects the biochemical pathways involving GREs. GREs catalyze crucial reactions in strict and facultative anaerobes . They are part of the human gut microbiota and govern key metabolic pathways in their hosts . For example, the deamination of choline catalyzed by the GRE choline trimethylamine-lyase (CutC) has emerged as an important route for the production of trimethylamine, a microbial metabolite associated with both human disease and biological methane production .
Pharmacokinetics
It’s known that the compound can be conjugated on the cysteine residue of certain antibodies via a glycyl-glycyl-phenylalanyl-glycyl (ggfg) peptide linker, which is selectively cleaved by lysosomal enzymes such as cathepsin b and cathepsin l . This suggests that Gly-gly-cys may have unique ADME properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of Gly-gly-cys action involve the production of a glycyl radical. This radical is introduced into the Gly radical domain of the GRE, leading to the activation of the enzyme . This activation enables the GRE to catalyze its specific reactions, leading to various downstream effects such as the production of trimethylamine from choline .
Action Environment
The action of Gly-gly-cys is influenced by various environmental factors. For instance, immune cell stimulation via various environmental factors results in their activation and metabolic reprogramming to aerobic glycolysis . Different immune cells exhibit cell-type-specific metabolic patterns when performing their biological functions . Furthermore, the extreme oxygen sensitivity of GREs argues strongly in favor of these enzymes having evolved before the appearance of molecular oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycyl-glycyl-cysteine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and cysteine to prevent unwanted side reactions. The protected glycine is then coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the formation of the glycyl-glycyl intermediate, the protected cysteine is introduced, and the final deprotection step yields this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These machines can handle large-scale production with high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions: Glycyl-glycyl-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Thioether-linked peptides.
Scientific Research Applications
Glycyl-glycyl-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and as a precursor for glutathione synthesis.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in oxidative stress-related conditions.
Comparison with Similar Compounds
Glycyl-glycyl-glycine: A tripeptide composed of three glycine molecules, lacking the thiol group of cysteine.
Glycyl-cysteinyl-glycine: A tripeptide with a different sequence, affecting its reactivity and properties.
Cysteinyl-glycyl-glycine: Another tripeptide with a different sequence, influencing its biological activity.
Uniqueness: Glycyl-glycyl-cysteine is unique due to the presence of the thiol group in cysteine, which imparts distinct redox properties and the ability to form disulfide bonds. This makes it particularly valuable in studies related to protein folding, stability, and redox biology .
Properties
IUPAC Name |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOGEHIWMJMAHT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CN)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241827 | |
Record name | Glycyl-glycyl-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95416-30-1 | |
Record name | Glycyl-glycyl-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-glycyl-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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